[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
64273-80-9 |
|---|---|
Molecular Formula |
C16H10N4O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H10N4O2/c21-15-13(17-9-5-1-3-7-11(9)19-15)14-16(22)20-12-8-4-2-6-10(12)18-14/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
JBJGVHFYYCANTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Biquinoxaline 3,3 4h,4 H Dione and Its Analogues
Direct Synthetic Routes to [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione
The direct formation of the this compound core can be achieved through several strategic approaches, primarily involving cyclocondensation reactions or the coupling of quinoxalinone precursors.
The foundational method for synthesizing the quinoxaline (B1680401) nucleus is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net For the synthesis of the monomeric unit, quinoxaline-2,3(1H,4H)-dione, this typically involves the reaction of o-phenylenediamine with oxalic acid or its derivatives. nih.govnih.gov This reaction is often carried out in an acidic medium or under thermal conditions. nih.govnih.gov Green chemistry approaches, such as performing the reaction by grinding the reactants together in a mortar and pestle under solvent-free conditions, have also been developed, offering high atom economy. ias.ac.in
While the direct one-step synthesis of the dimeric this compound via a tetra-amino precursor and a suitable four-carbon coupling partner is less common, the synthesis of related biquinoxaline ligands often follows a similar cyclocondensation logic. For instance, 2,3,2′,3′-tetra-substituted-6,6′-biquinoxaline ligands are synthesized by refluxing 3,3′-diaminobenzidine with α-diketone derivatives in the presence of an acid catalyst like glacial acetic acid. oup.comnih.gov This highlights the adaptability of cyclocondensation for constructing biquinoxaline systems.
Table 1: Synthesis of Quinoxaline-2,3-dione via Cyclocondensation
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-phenylenediamine, oxalic acid | Reflux in strong acidic medium | Quinoxaline-2,3-dione | Good | nih.gov |
| o-phenylenediamine, oxalic acid dihydrate | Microwave irradiation (400W, 3 min) | Quinoxaline-2,3-dione | 88% | nih.gov |
| o-phenylenediamine, oxalic acid dihydrate | Solvent-free grinding | Quinoxaline-2,3-dione | High | ias.ac.in |
Oxidative coupling strategies provide a more direct route to the this compound core from simpler quinoxalinone precursors. Research has demonstrated the synthetic utility of ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetates and their corresponding mono- and dibromo derivatives in constructing the 2,2′-biquinoxaline-3,3′(4H,4'H)-dione system. researchgate.net This approach relies on the formation of a C-C bond between two quinoxalinone units, effectively dimerizing them to create the target scaffold. researchgate.net While specific mechanistic details and conditions for the parent compound are part of ongoing research, these methods represent a key strategy for accessing the biquinoxaline core.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold is crucial for modulating its properties. Synthetic efforts have focused on N-alkylation/arylation, substitution on the benzenoid rings, and modification of the dione (B5365651) groups.
The nitrogen atoms within the dione moieties are nucleophilic and can be readily substituted. N-alkylation is a common strategy to introduce various alkyl groups, enhancing solubility and modifying the electronic properties of the molecule. This is typically achieved by treating the parent dione with an alkyl halide in the presence of a base. A variety of N,N'-disubstituted derivatives have been synthesized using this method. rsc.org For example, methylation, ethylation, and benzylation have been successfully performed to yield the corresponding 4,4'-disubstituted products in high yields. rsc.org
N-arylation, while more challenging, can be accomplished using modern coupling techniques. Methodologies developed for the N-arylation of related heterocyclic systems, such as 4-chloroquinazolines, often employ microwave-assisted conditions to rapidly generate libraries of N-aryl products. beilstein-journals.orgnih.gov These protocols could potentially be adapted for the N-arylation of the biquinoxaline-dione scaffold.
Table 2: Synthesis of N-Substituted this compound Derivatives
| Derivative Name | Alkylating/Arylating Agent | Yield | Reference |
|---|---|---|---|
| 4,4'-Dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | Not specified | 98% | rsc.org |
| 4,4'-Diethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | Not specified | 99% | rsc.org |
| 4,4'-Dibenzyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | Not specified | 75% | rsc.org |
Introducing substituents onto the peripheral benzenoid rings allows for fine-tuning of the molecule's steric and electronic characteristics. This can be achieved either by starting with a substituted o-phenylenediamine during the initial cyclocondensation or by direct functionalization of the biquinoxaline core. Electrophilic aromatic substitution reactions can introduce various functional groups. For instance, derivatives bearing methoxy (B1213986) and chloro substituents on the benzenoid rings have been synthesized and characterized. rsc.org More advanced methods, such as aryne-enabled C-H functionalization, present powerful, albeit underexplored for this specific scaffold, possibilities for accessing sterically and electronically challenging substitution patterns on benzenoid rings. pdx.edu
Table 3: Examples of Benzenoid-Functionalized this compound Derivatives
| Derivative Name | Yield | Reference |
|---|---|---|
| 6,6'-Dichloro-4,4'-dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | 94% | rsc.org |
| 6,6'-Dimethoxy-4,4'-bis(4-methoxybenzyl)-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | 99% | rsc.org |
The dione functionality serves as a versatile handle for further chemical transformations. A key synthetic strategy involves the conversion of the quinoxaline-2,3-dione precursor into 2,3-dichloroquinoxaline (B139996) (2,3-DCQ) using a chlorinating agent like phosphorus oxychloride. nih.gov This highly reactive intermediate is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of sulfur and nitrogen nucleophiles to create symmetrically and asymmetrically 2,3-disubstituted quinoxalines. nih.gov
Direct derivatization of the dione is also possible. For example, the carbonyl groups can react with primary amines or related compounds to form Schiff bases. The reaction of quinoxaline-2,3-dione with sulfanilamide (B372717) in the presence of glacial acetic acid yields the corresponding (E)-4-((3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)amino)benzenesulfonamide, demonstrating the reactivity of the dione moiety towards condensation reactions. ijpda.org Additionally, the NH groups of the dione can participate in Mannich reactions with formaldehyde (B43269) and various ketones to afford N,N'-disubstituted Mannich bases. nih.gov
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the development of synthetic methodologies for this compound and its analogues has shifted towards more sophisticated and environmentally benign strategies. These advanced techniques aim to improve efficiency, reduce waste, and allow for the construction of complex molecular architectures with high precision.
Catalytic Methods in Biquinoxalinedione Synthesis
Catalysis has revolutionized the synthesis of quinoxaline derivatives, offering milder reaction conditions and enhanced selectivity. While direct catalytic methods for the synthesis of the this compound core are still emerging, several catalytic strategies for the synthesis of the precursor quinoxalin-2(1H)-one moiety are well-established and can be adapted for the construction of the dimeric structure.
One notable advancement is the use of visible-light photoredox catalysis. In a study focused on the radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones, the formation of a dimeric dihydroquinoxalin-2-one, specifically 1,1′-Dibenzyl-1,1′,4,4′-tetrahydro-[2,2′-biquinoxaline]-3,3′(2H,2′H)-dione, was observed as a significant byproduct in lower-yielding reactions. acs.org This serendipitous discovery highlights a potential catalytic pathway for the direct homocoupling of quinoxalinone radicals to form the biquinoxalinedione scaffold. The reaction was achieved using Ru(bpy)₃Cl₂ as a photocatalyst under blue LED irradiation. acs.org
Furthermore, copper-catalyzed oxidative coupling reactions have been employed for the C-H functionalization of quinoxalin-2(1H)-ones. rsc.orgrsc.org These methods, which involve the coupling of quinoxalinones with various partners like alcohols and amines, demonstrate the feasibility of activating the C3 position of the quinoxalinone ring, a crucial step for potential dimerization.
Heterogeneous catalysis, a cornerstone of green chemistry, has also been explored for quinoxalinone synthesis. mdpi.com Catalysts such as graphitic carbon nitride (g-C₃N₄) have been used for various C-H functionalization reactions of quinoxalin-2(1H)-ones under visible light or sunlight, offering the advantage of easy catalyst recovery and reuse. mdpi.com While not directly applied to biquinoxalinedione synthesis, these methods pave the way for cleaner and more sustainable production of the necessary monomeric precursors.
A direct synthetic route to [2,2'-biquinoxaline]-3,3'(4H,4'H)-diones involves the reaction of ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate and its mono- and dibromo derivatives. researchgate.net Although not explicitly catalytic in all steps, this multi-step synthesis provides a clear pathway to the target molecule and its substituted analogues.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. bohrium.combeilstein-journals.orgmdpi.comnih.gov These approaches are particularly valuable in green chemistry as they reduce the number of purification steps, solvent usage, and waste generation. ijirt.orgresearchgate.netmdpi.comnih.govproquest.com
A notable green, one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been achieved by the simple grinding of substituted o-phenylenediamines with oxalic acid at room temperature under solvent-free conditions. ias.ac.in This method boasts excellent atom economy and operational simplicity. Another efficient one-pot procedure involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, which generates the quinoxaline core in good yields. nih.gov
While direct multicomponent reactions for the synthesis of the this compound scaffold are not yet widely reported, the principles of MCRs can be envisioned for its construction. For instance, a multicomponent reaction could potentially be designed to first form a substituted quinoxalin-2(1H)-one in situ, which could then undergo a subsequent dimerization reaction in the same pot. The development of such a process would be a significant step forward in the efficient and sustainable synthesis of this important class of compounds.
The synthesis of various quinoxaline derivatives has been successfully achieved through multicomponent reactions, highlighting the versatility of this approach. bohrium.commdpi.com These reactions often involve the condensation of o-phenylenediamines with dicarbonyl compounds or their equivalents, generated in situ from various starting materials.
Spectroscopic and Structural Characterization of 2,2 Biquinoxaline 3,3 4h,4 H Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione. It provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within the molecule. For instance, in a derivative, 4,4'-diethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione, the aromatic protons appear as multiplets in the downfield region, while the ethyl protons are observed further upfield. rsc.org The chemical shifts and coupling patterns are crucial for assigning specific protons to their positions in the quinoxaline (B1680401) rings.
Table 1: ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| This compound | CDCl₃ | 8.23 (d, J = 2.1 Hz, 2H), 7.89 (dd, J = 8.4, 2.1 Hz, 2H), 7.55–7.53 (m, 4H), 7.44 (d, J = 8.4 Hz, 2H), 7.29–7.27 (m, 2H) rsc.org |
| 4,4'-Dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | DMSO-d₆ | 8.42 (s, 1H), 7.97–7.93 (m, 2H), 7.88–7.84 (m, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.55–7.52 (m, 2H), 7.45 (t, J = 7.5 Hz, 1H), 7.26 (d, J = 8.0 Hz, 1H), 3.75 (s, 3H) rsc.org |
| 4,4'-Diethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | CDCl₃ | 8.00 (dd, J = 8.0, 1.2 Hz, 2H), 7.64 (ddd, J = 8.4, 7.2, 1.2 Hz, 2H), 7.42–7.37 (m, 4H), 3.77 (s, 6H) rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In this compound derivatives, the carbonyl carbons typically resonate at the lowest field (downfield), a characteristic feature of sp² hybridized carbons double-bonded to oxygen. pressbooks.publibretexts.org The chemical shifts of other aromatic and aliphatic carbons provide a complete picture of the carbon framework. pressbooks.pub
Table 2: ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| This compound | CDCl₃ | 155.0, 154.2, 136.8, 133.5, 132.9, 131.8, 130.2, 128.5, 128.1, 114.7, 114.3, 55.6, 29.4 rsc.org |
| 4,4'-Dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | DMSO-d₆ | 153.5, 151.2, 150.7, 145.4, 134.6, 132.7, 132.2, 131.7, 131.4, 131.0, 130.0, 129.8, 124.6, 124.4, 115.5, 115.3, 30.0 rsc.org |
| 4,4'-Diethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | CDCl₃ | 154.6, 154.2, 134.2, 133.1, 131.7, 131.2, 124.0, 113.9, 29.3 rsc.org |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Advanced NMR techniques like 2D NMR (e.g., COSY, HMBC) are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules where simple 1D spectra may be difficult to interpret. nih.gov These experiments reveal correlations between different nuclei, helping to piece together the molecular structure. nih.gov For instance, Heteronuclear Multiple Bond Correlation (HMBC) can connect protons to carbons that are two or three bonds away, providing key connectivity information. nih.govresearchgate.net
Solid-state NMR (ssNMR) is particularly useful for characterizing the compound in its solid form, providing insights into polymorphism, and intermolecular interactions within the crystal lattice. mst.educrystalpharmatech.com Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solids. bruker.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to specific vibrational modes. A strong absorption band in the region of 1640-1660 cm⁻¹ is typically assigned to the C=O stretching vibration of the dione (B5365651) functional group. rsc.orgrsc.org Other characteristic bands include those for C-H stretching of the aromatic rings (around 3050 cm⁻¹) and C=C stretching within the quinoxaline rings. rsc.orgnih.gov
Table 3: Key IR Absorption Bands for this compound Derivatives
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| This compound | C=O stretch | 1648 rsc.org |
| C-H stretch (aromatic) | 3056 rsc.org | |
| 4,4'-Dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | C=O stretch | 1655 rsc.org |
| C-H stretch | 2922, 2853 rsc.org | |
| 4,4'-Diethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | C=O stretch | 1647 rsc.org |
| C-H stretch (aromatic) | 3055 rsc.org |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. spectroscopyonline.com In the context of biquinoxaline compounds, Raman spectra can be used to identify the stretching vibrations of the aromatic rings and other key functional groups. nih.govoup.com For example, the C=C stretching of the phenyl ring can be observed as a marker of the termination with sp² character. beilstein-journals.org
Table 4: Raman Spectral Data for Related Biquinoxaline Complexes
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Cu(tpbq)Cl₂ | M-Cl | 246, 353 oup.com |
| M-N | 394, 460 oup.com | |
| Pt(tpbq)Cl₂ | M-Cl | 340 nih.gov |
| M-N | 404 nih.gov |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the precise molecular weight and probing the fragmentation behavior of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) offers the capability to determine the elemental composition of a molecule with exceptional accuracy by providing a highly precise mass measurement. For derivatives of this compound, HRMS data has been crucial in confirming their chemical formulas. For instance, the calculated mass for the molecular ion [M]+ of 4,4'-Dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione (C32H26N4O4) is 530.1954, which closely matches the experimentally found value of 530.1957. rsc.org Similarly, for another derivative, 7,7'-Bis(2,3-dihydrobenzo[b] rsc.orgresearchgate.netdioxin-6-yl)-4,4'-dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione, the calculated value for the [M+H]+ ion (C34H27N4O6) was 587.1931, with the found value being 587.1930. rsc.org This level of precision is instrumental in unequivocally identifying the synthesized compounds.
Table 1: HRMS Data for this compound Derivatives
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
| 4,4'-Dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | C32H26N4O4 | [M]+ | 530.1954 | 530.1957 | rsc.org |
| 7,7'-Bis(2,3-dihydrobenzo[b] rsc.orgresearchgate.netdioxin-6-yl)-4,4'-dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione | C34H27N4O6 | [M+H]+ | 587.1931 | 587.1930 | rsc.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and large molecules, making it a valuable tool for studying quinoxaline derivatives. researchgate.netfrontiersin.org ESI-MS has been effectively used to characterize various compounds within this class, providing essential information on their molecular mass and fragmentation patterns. researchgate.net The technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and trace metabolites of quinoxaline-based compounds. nih.govresearchgate.net In the context of synthesizing related structures, ESI-HRMS has been employed to confirm the molecular formula of newly formed polycyclic compounds. mdpi.com
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key method for investigating the electronic structure and extent of conjugation in molecules like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a compound reveals information about its electronic transitions, primarily π → π* and n → π* transitions in conjugated systems. libretexts.orgmsu.edu The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the chromophores present in the molecule. For quinoxaline derivatives, UV-Vis spectroscopy is used to study the effects of substituents and solvent polarity on the electronic transitions. nih.gov For instance, a red shift (shift to longer wavelengths) is often observed with increasing solvent polarity. nih.gov The technique is also fundamental in characterizing newly synthesized quinoxaline-containing materials and understanding their photophysical properties. frontiersin.org The presence of conjugated π-bonding systems in these molecules gives rise to characteristic absorptions in the UV range. libretexts.org
Table 2: UV-Vis Absorption Data for a Related Quinoxaline Derivative
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (mmol⁻¹ cm⁻¹) | Reference |
| Not Specified | 236 | 2.29 x 10³ | nih.gov |
| Not Specified | 277 | Not Specified | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives.
For a derivative, 4,4'-Dimethyl-[2,2'-biquinoxaline]-3,3'(4H,4'H)-dione (referred to as 2e in a study), single crystal X-ray diffraction analysis was performed. rsc.org The crystallographic data revealed the solid-state conformation and packing of the molecule. Similarly, the crystal structure of another related compound, 2,2',3,3'-Tetraphenyl-7,7'-biquinoxaline, showed that the molecule resides on an inversion center, with half of the molecule being related to the other half by symmetry. nih.gov Such analyses are vital for understanding structure-property relationships in these materials.
Table 3: Crystallographic Data for a this compound Derivative (2e)
| Parameter | Value | Reference |
| CCDC Number | 2143525 | rsc.org |
Note: Detailed crystallographic parameters such as crystal system, space group, and unit cell dimensions for compound 2e were not explicitly provided in the search result but are available via the referenced CCDC number.
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for investigating the properties of molecular systems. For quinoxaline (B1680401) derivatives, these methods, particularly those based on Density Functional Theory (DFT), have been successfully employed to elucidate ground and excited state properties, offering insights that complement experimental data.
Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure and ground state properties of molecules. nih.gov For quinoxaline systems, DFT calculations, commonly using the B3LYP functional with a 6-311++G(2d,2p) basis set, have been performed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netuctm.edu
In a comprehensive study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a related derivative, the calculated geometric parameters showed excellent agreement with experimental X-ray diffraction data. uctm.edu The calculations confirmed a trigonal planar geometry for the core structure. uctm.edu Key bond lengths were determined, such as the N–C bonds within the quinoxaline ring system (ranging from 1.382 to 1.403 Å) and the C=O bonds of the dione (B5365651) moiety. uctm.edu The C2–C3 single bond was found to be longer than the C=C double bonds in the allyl substituents, which is consistent with the relative strengths of these bond types. uctm.edu This level of theoretical analysis provides a reliable prediction of the ground state geometry for complex heterocyclic molecules.
Table 1: Selected Calculated Bond Lengths for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione Data sourced from a DFT study at the B3LYP/6–311++G(2d, 2p) level. uctm.edu
| Bond | Calculated Length (Å) |
| N1–C2 | 1.382 |
| N4–C3 | 1.382 |
| C2–C3 | 1.529 |
| N1–C10 | 1.401 |
| N4–C5 | 1.403 |
| C18=C19 | 1.326 |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states and predicting UV-Visible absorption spectra. mdpi.comfaccts.deresearchgate.net This approach calculates the vertical excitation energies, oscillator strengths, and corresponding wavelengths of maximum absorption (λmax). gaussian.com
For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, TD-DFT calculations were performed to simulate its electronic spectrum. researchgate.netuctm.edu The results were then compared with experimental data obtained in a water phase, showing a strong correlation. researchgate.net Such studies typically analyze the primary electronic transitions, which often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The agreement between theoretical and experimental spectra validates the computational methodology and allows for a detailed assignment of the observed absorption bands. researchgate.netuctm.edu
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. researchgate.netphyschemres.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
In the computational analysis of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the HOMO-LUMO energy gap was calculated to be 5.2605 eV. researchgate.net This relatively large gap indicates significant chemical stability. researchgate.netresearchgate.net The energies of the HOMO and LUMO orbitals are also used to calculate other quantum chemical parameters that describe a molecule's reactivity.
Table 2: Calculated Quantum Chemical Parameters for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione Data derived from HOMO (-6.8913 eV) and LUMO (-1.6308 eV) energies calculated via DFT. researchgate.net
| Parameter | Value (eV) |
| HOMO-LUMO Energy Gap (ΔE) | 5.2605 |
| Ionization Potential (I) | 6.8913 |
| Electron Affinity (A) | 1.6308 |
| Electronegativity (χ) | 4.2611 |
| Chemical Hardness (η) | 2.6303 |
| Chemical Softness (S) | 0.1901 |
| Electrophilicity Index (ω) | 3.4475 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational landscape of molecules over time. mdpi.comelifesciences.org These simulations can reveal how molecules flex, rotate, and interact with their environment, providing insights into processes like protein folding or ligand binding. d-nb.info
For [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione, specific MD simulation studies are not readily found in the literature. However, conformational analysis can be inferred from structural data of related compounds. X-ray crystallography of 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione shows that the quinoxaline ring system is planar, a feature attributed to extensive electron delocalization. researchgate.net In the dimeric structure of this compound, the individual quinoxalinone rings are expected to retain this planarity. The key conformational variable would be the dihedral angle around the C2-C2' single bond linking the two monomer units. Steric hindrance between the rings would likely prevent a fully co-planar arrangement. For example, in 2,2',3,3'-tetramethyl-6,6'-biquinoxaline, the dihedral angle between the two quinoxaline units is 43.52°. Computational geometry optimization would be the ideal method to determine the most stable conformation and the rotational energy barrier for the target molecule.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to interpret and verify experimental data. wisc.edunih.govripublication.com For quinoxaline derivatives, DFT calculations have been successfully used to predict FT-IR and NMR spectra. researchgate.netuctm.edu
Vibrational frequencies (FT-IR) for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione were calculated using the B3LYP/6-311++G(2d,2p) method. uctm.edu The theoretical harmonic frequencies are typically scaled by a factor (e.g., 0.9679) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra (R² = 0.9998). uctm.edu This allows for precise assignment of vibrational modes, such as the characteristic C=O stretching vibrations, which for quinoxaline-2,3-dione derivatives appear in the region of 1678-1750 cm⁻¹. mdpi.com
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT. researchgate.net Studies on quinoxaline derivatives have shown a strong linear correlation between the experimental and theoretical chemical shifts, confirming the accuracy of the computational predictions. researchgate.netuctm.edu
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Quinoxaline Derivative Data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.edu
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |
| C-H stretch (aromatic) | 3075 | 3079 |
| C=O stretch | 1698 | 1702 |
| C=C stretch | 1650 | 1655 |
| C-N stretch | 1361 | 1361 |
Reaction Mechanism Studies through Computational Methods
Computational methods are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation barriers. rsc.orgscispace.com This allows researchers to understand the feasibility and stereoselectivity of chemical reactions. rsc.org
While specific computational studies on the reaction mechanism for the synthesis of this compound are scarce, the general synthetic routes to quinoxaline-2,3-diones and their derivatives have been established. mdpi.comresearchgate.net The synthesis typically involves the cyclocondensation of an o-phenylenediamine (B120857) with oxalic acid. mdpi.com The formation of the dimeric structure would likely proceed through the coupling of precursor molecules, such as ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetates.
Computational chemistry could be applied to model these synthetic steps. For instance, in a related system, the reaction of benzofuroxane with diketone derivatives on solid supports was investigated. researchgate.net DFT calculations could be used to model the proposed mechanism, where the solid support enhances the nucleophilic attack by the nitrogen of the benzofuroxane, to rationalize the observed increase in reaction yield. researchgate.net Similar approaches could provide detailed mechanistic insight into the synthesis and reactivity of this compound.
Transition State Analysis
Transition state analysis is a fundamental aspect of computational chemistry that allows for the characterization of the highest energy point along a reaction coordinate. This analysis is instrumental in determining the feasibility and kinetics of a chemical reaction. It involves the calculation of the transition state structure, its energy, and its vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Reaction Pathway Elucidation
The elucidation of a reaction pathway involves mapping the entire energetic profile of a reaction, from reactants to products, including all intermediates and transition states. This provides a step-by-step mechanistic understanding of how a transformation occurs. For the formation of this compound, this would likely involve the coupling of two quinoxalin-3(4H)-one molecules.
Mechanistic studies have been proposed for various functionalizations of the quinoxalinone core, often suggesting radical or Lewis acid-catalyzed pathways for C-C or C-N bond formations. However, detailed computational mapping of the reaction pathway for the specific synthesis of this compound, including the energy profiles and structures of intermediates, is not documented in the accessible scientific literature. The absence of such studies means that the precise mechanism and the factors controlling the formation of this specific biquinoxaline dione remain a subject for future investigation.
Table 1: Status of Theoretical Studies on this compound
| Study Type | Finding |
| Transition State Analysis | No specific data found in the reviewed literature. |
| Reaction Pathway Elucidation | No specific data found in the reviewed literature. |
Reactivity and Mechanistic Investigations
Redox Chemistry of [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione Systems
The redox behavior of this compound systems is characterized by their ability to undergo electron transfer processes, leading to the formation of various oxidized and reduced species. The pyrazine (B50134) ring within the quinoxaline (B1680401) moiety is the primary center for electrochemical activity.
Studies on related quinoxalin-2-one derivatives have shown that they undergo a pH-dependent, two-electron irreversible reduction at mercury electrodes. nih.gov The initial step involves the formation of a radical intermediate. nih.gov This radical can then undergo further reduction or, depending on the concentration, dimerize. nih.gov This propensity for dimerization is a key aspect of the formation of the [2,2'-biquinoxaline] core.
The electrochemical reduction of the parent quinoxalino[2,3-b]quinoxaline (B1663784) has been shown to proceed through a complex mechanism, ultimately leading to the formation of 2-(o-aminoanilinomethyl)benzimidazole. cdnsciencepub.com This indicates that the redox chemistry can involve significant molecular rearrangements.
Furthermore, oxidative coupling reactions of quinoxalin-2(1H)-ones have been achieved under various conditions, including metal-free, copper-catalyzed, and visible-light-induced methods. rsc.orgrsc.orgresearchgate.net These reactions typically proceed through radical mechanisms, highlighting the accessibility of radical species from the quinoxalinone core. rsc.orgrsc.org The formation of this compound itself can be viewed as an oxidative dimerization of two quinoxalin-2-one molecules.
Substitution Reactions and Functional Group Transformations
The this compound scaffold allows for a variety of substitution and functional group transformation reactions, enabling the synthesis of a diverse range of derivatives. These reactions can target the nitrogen atoms of the lactam rings or the carbon atoms of the aromatic rings.
N-Alkylation and N-Arylation: The acidic N-H protons of the lactam moieties can be readily substituted with various alkyl or aryl groups. This is a common strategy to modify the solubility and electronic properties of the molecule.
C-H Functionalization: Direct C-H functionalization of the quinoxalin-2(1H)-one core has emerged as a powerful tool for introducing various substituents. These reactions can be directed to the C3 position of the quinoxalinone ring system. Reported transformations include:
Alkylation: Introduction of alkyl groups can be achieved through various methods, including electrochemically initiated radical reactions and visible-light-induced protocols. researchgate.net
Amination: The introduction of amino groups can be accomplished via photoinduced dehydrogenative coupling with aliphatic amines, using air as a green oxidant. acs.org
Acylation: Metal-free oxidative coupling with arylaldehydes provides a route to 3-acylated quinoxalin-2(1H)-ones. rsc.org
These methodologies suggest that the this compound system can be similarly functionalized at its reactive C-H positions.
Cycloaddition and Ring-Forming Reactions
While specific examples of this compound participating in cycloaddition reactions are not extensively documented, the inherent reactivity of the quinoxaline system suggests potential for such transformations. The diene and dienophilic character of the heterocyclic rings could allow for participation in reactions like the Diels-Alder reaction.
The general principles of cycloaddition reactions, such as the [4+2] Diels-Alder and [2+2] cycloadditions, are well-established for various heterocyclic systems. libretexts.orgnih.govlibretexts.org For a Diels-Alder reaction to occur, the molecule must be able to adopt a suitable conformation to act as a diene. libretexts.org The electronic nature of the biquinoxalinedione system, with its electron-withdrawing carbonyl groups, might favor its role as a dienophile in reactions with electron-rich dienes.
Furthermore, photosensitized [4+2] and [2+2] cycloaddition reactions have been reported for N-sulfonylimines, demonstrating that photochemical methods can be employed to facilitate cycloadditions in related nitrogen-containing heterocycles. nih.gov Manganese-catalyzed [2+2+2] cycloadditions of triynes also highlight the potential for metal-catalyzed ring-forming reactions. chemrxiv.org The feasibility of thermal [2+2] cycloadditions, which are typically forbidden, has been demonstrated for specific systems like ketenes, indicating that unique reactivity can be observed. youtube.com
Photochemical Reactivity of Biquinoxalinediones
The photochemical behavior of this compound systems is an area of growing interest. The extended π-system and the presence of chromophoric carbonyl groups suggest that these molecules will interact with light.
Irradiation of quinoxalin-2-ones in the presence of an amine has been shown to induce reductive dimerization, leading to the formation of the corresponding biquinoxalin-2-one dimers. rsc.orgrsc.org This suggests that the [2,2'-biquinoxaline] linkage itself might be susceptible to photochemical cleavage or rearrangement under certain conditions.
Visible-light has also been utilized to promote various reactions of quinoxalin-2(1H)-ones, such as oxidative coupling and amination, indicating that the quinoxalinone scaffold can be activated by light to participate in chemical transformations. researchgate.netacs.org This photochemical reactivity opens up avenues for the development of novel, light-driven synthetic methodologies for the modification of biquinoxalinedione systems.
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and predicting product distributions.
Kinetics: Kinetic studies on the formation of related heterocyclic dimers can provide insights into the dimerization process of quinoxalin-2-ones. The competition between ring formation and chain growth in oligomerization reactions is governed by kinetic and thermodynamic factors, with temperature and reactant concentrations playing a critical role. mdpi.com For instance, at lower temperatures, kinetic control may favor the formation of linear oligomers, while at higher temperatures, thermodynamic equilibrium may shift towards the formation of cyclic dimers. mdpi.com
Thermodynamics: Theoretical studies on quinoxaline dimers have shown that their stability is influenced by π-π stacking interactions and weak C-H···N intermolecular hydrogen bonds. acs.org The substitution pattern on the quinoxaline rings can also affect the thermodynamic properties of the resulting dimers. aps.org The racemization of chiral, π-extended biaryl systems, which can be analogous to the atropisomerism in some substituted biquinoxalines, has been studied, and thermodynamic parameters such as the enthalpy and entropy of activation for the process have been determined. acs.org These parameters provide valuable information about the conformational flexibility and stability of such systems. acs.org
Coordination Chemistry and Ligand Design
[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione as a Multidentate Ligand
This compound and its derivatives function as multidentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. The core structure features several potential coordination sites: the nitrogen atoms within the quinoxaline (B1680401) rings and the oxygen atoms of the dione (B5365651) functional groups. This multiplicity of binding sites allows for the formation of stable chelate rings with the metal ion, enhancing the thermodynamic stability of the resulting complexes.
The specific donor atoms involved in coordination can vary depending on the metal ion, the reaction conditions, and the specific substituents on the biquinoxaline framework. The ligand can act as a neutral molecule or be deprotonated to form an anionic ligand, further diversifying its coordination behavior. This versatility makes it a valuable component in the design of coordination polymers and discrete molecular complexes with tailored properties. Quinoxaline derivatives, in general, are known to coordinate with metal ions through both nitrogen and oxygen donor sites. eurjchem.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving biquinoxalinedione ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent system. Characterization of the resulting complexes is carried out using a suite of spectroscopic and analytical techniques to determine their structure, composition, and properties.
A variety of transition metal complexes with ligands derived from quinoxaline-2,3-dione have been synthesized and studied. Common methods involve reacting the ligand with metal chlorides in a 2:1 ligand-to-metal mole ratio. rdd.edu.iquobaghdad.edu.iq The resulting solid complexes are often characterized by elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), UV-Visible spectroscopy, and thermal analysis (TG-DSC). rdd.edu.iquobaghdad.edu.iq
For instance, complexes of cobalt(II), nickel(II), copper(II), and cadmium(II) have been prepared. rdd.edu.iquobaghdad.edu.iq Infrared spectra of these complexes show significant shifts in the vibrational frequencies of the –NH- and –C=O groups, indicating their involvement in coordination. rdd.edu.iq Furthermore, new bands appearing in the far-infrared region can be assigned to the formation of M-O and M-N bonds. rdd.edu.iq Similarly, copper(II) and platinum(II) complexes of biquinoxaline derivatives have been synthesized by reacting the ligand with an aqueous solution of the corresponding metal chloride. oup.comoup.comnih.gov
The characterization of these complexes often includes:
Elemental Analysis: To confirm the stoichiometry of the complex. rdd.edu.iq
FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational bands of functional groups like C=O and N-H. rdd.edu.iq
UV-Visible Spectroscopy: To study the electronic transitions within the complex. rdd.edu.iq
NMR Spectroscopy: To elucidate the structure of the ligand and its changes upon coordination. rdd.edu.iq
Thermal Analysis (TGA/DSC): To investigate the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. rdd.edu.iquobaghdad.edu.iq
Molar Conductance: To determine the electrolytic nature of the complexes in solution. rdd.edu.iq
| Metal Ion | Ligand-to-Metal Ratio | Characterization Techniques | Proposed Formula/Structure | Reference |
|---|---|---|---|---|
| Co(II), Ni(II), Cu(II) | 2:1 | Elemental Analysis, FT-IR, NMR, UV-Vis, TG-DSC, Molar Conductance | [M(L)₂Cl₂]·xH₂O | rdd.edu.iquobaghdad.edu.iq |
| Cd(II) | 2:1 | Elemental Analysis, FT-IR, NMR, UV-Vis, TG-DSC, Molar Conductance | [Cd(L)₂]Cl₂ | rdd.edu.iquobaghdad.edu.iq |
| Cu(II), Pt(II) | Not Specified | Elemental Analysis, Mass Spectrometry, ¹H-NMR, FTIR, Raman, UV-Vis | M(ligand)Cl₂ | oup.comoup.comnih.gov |
The coordination chemistry of biquinoxalinedione extends to lanthanide metals. A series of isostructural lanthanide-organic complexes with the formula [Ln₂O₂(OH)(HQXD)(H₂QXD)₂]·H₂O (where Ln = Eu, Tb, Sm, Dy, Gd and H₂QXD = quinoxaline-2,3(1H,4H)-dione) have been synthesized under hydrothermal conditions. nih.gov
Characterization of these lanthanide complexes was performed using:
Powder X-ray Diffraction (PXRD): To confirm the phase purity and isostructural nature of the synthesized complexes. nih.gov
Infrared Spectroscopy (IR): To identify the functional groups and infer coordination. nih.gov
Elemental Analysis (EA): To determine the elemental composition. nih.gov
Thermogravimetric-Differential Thermal Analysis (TG-DTA): To assess thermal stability and decomposition patterns. nih.gov
Photoluminescent Spectroscopy: To investigate the luminescent properties, which are a hallmark of many lanthanide complexes. nih.gov
Single Crystal X-ray Diffraction: To determine the precise three-dimensional atomic structure. nih.gov
While the synthesis of main group metal complexes with the specific this compound ligand is less documented in the provided sources, general methodologies for synthesizing main group metal compounds with multidentate nitrogen-donor ligands are well-established, often involving reactions with metal halides or organometallic precursors. columbia.edu
Coordination Modes and Geometries of Biquinoxalinedione Ligands
Biquinoxalinedione ligands exhibit diverse coordination modes, leading to a variety of complex geometries. The specific mode of binding is influenced by the identity of the metal ion, its preferred coordination number, and the steric and electronic properties of the ligand.
In lanthanide complexes of quinoxaline-2,3(1H,4H)-dione, the ligand demonstrates flexible coordination. For example, in a dinuclear europium complex, the oxygen atoms from three different ligands adopt distinct coordination modes. Some oxygen atoms act as bridging ligands (μ₂-O), connecting two metal centers, while others are terminally bonded (mono-connected) to a single metal ion. nih.gov This demonstrates that the two keto-oxygens of a single ligand can coordinate in different ways within the same structure. nih.gov
For transition metals, various geometries have been observed or proposed:
Octahedral: Some transition metal chelates with quinoxaline-derived ligands are found to have an octahedral structure. eurjchem.com
Square Planar/Distorted Square Planar: For a Cu(II) complex with a dipyrido[3,2-f:2′,3′-h]-quinoxaline (dpq) ligand, the geometry is distorted square planar. isca.me Computational studies on a Cu(II) biquinoxaline complex also show a significant deviation from a perfect square planar geometry. oup.comoup.com
Square Pyramidal: A Cu(II) complex with a dipyrido-[3,2-d:2′,3′-f]-quinoxaline (dpq) ligand exhibits a square pyramidal structure. isca.me
Trigonal Bipyramidal: A distorted trigonal bipyramidal structure has been reported for a Cu(II) complex with the dpq ligand. isca.me
The chelating coordination mode is common, where the ligand binds to the metal ion through two or more donor atoms, forming a ring structure. For example, the dipyrido[3,2-d:2',3'-f]quinoxaline (Dpq) ligand has been shown to adopt a chelating coordination mode in Cd(II) complexes. isca.me
| Metal Ion | Ligand | Observed/Proposed Geometry | Reference |
|---|---|---|---|
| Various Transition Metals | Quinoxaline-derived | Octahedral | eurjchem.com |
| Cu(II) | dpq | Distorted Trigonal Bipyramidal | isca.me |
| Cu(II) | dpq | Distorted Square Planar | isca.me |
| Cu(II) | dpq | Square Pyramidal | isca.me |
| Cu(II), Pt(II) | Biquinoxaline derivative | Deviation from Square Planar | oup.comoup.com |
Electronic Structure and Bonding in Metal-Biquinoxalinedione Complexes
The electronic structure and nature of the bonding in metal-biquinoxalinedione complexes are investigated primarily through UV-Visible spectroscopy and theoretical calculations. The interaction between the metal d-orbitals and the ligand's molecular orbitals gives rise to characteristic electronic transitions.
In many transition metal complexes with quinoxaline-type ligands, Metal-to-Ligand Charge Transfer (MLCT) bands are observed in the electronic absorption spectra. isca.me These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. For example, the lowest energy electronic absorption band in Rhenium(I) complexes with dipyrido-quinoxaline ligands has been assigned as an MLCT process. isca.me Similarly, the emission in certain phosphorescent Iridium(III) complexes is proposed to originate from a triplet MLCT state. isca.me
Evidence for the formation of coordinate bonds is obtained from vibrational spectroscopy. The appearance of new absorption bands in the low-frequency region of the IR or Raman spectra, which are absent in the free ligand, can be assigned to metal-ligand vibrations (e.g., ν(M-N) and ν(M-O)). oup.com These spectroscopic features provide direct insight into the bonding interactions within the coordination sphere.
Design Principles for Novel Biquinoxalinedione-Based Ligands
The biquinoxalinedione scaffold serves as a versatile platform for the design of new ligands with tailored properties for specific applications, such as in medicinal chemistry or materials science. The design principles are guided by structure-activity relationship (SAR) studies and computational modeling.
Key design strategies include:
Functional Group Modification: Introducing or altering substituents on the aromatic rings of the biquinoxaline core can profoundly impact the ligand's electronic properties, solubility, and steric profile. For example, in the design of quinoxaline-2,3-dione based receptor antagonists, ring-opened analogues were synthesized to improve aqueous solubility while maintaining high binding affinity. nih.gov
Conformational Control: The introduction of bulky substituents can force a nonplanar orientation of parts of the molecule. This can be strategically used to disrupt crystal packing, potentially leading to increased solubility, or to achieve a better fit within a biological target's binding pocket. nih.gov Modeling analyses can help predict how these conformational changes affect the molecule's ability to fit into a desired pharmacophore. nih.gov
Pharmacophore-Guided Design: In drug design, ligands are engineered to possess the key pharmacophoric features required for interaction with a biological target. For instance, novel quinoxaline-based histone deacetylase (HDAC) inhibitors were designed to include specific moieties that could occupy a vacant deep pocket within the HDAC receptor, enhancing their inhibitory activity. nih.gov
Structure-Activity Relationship (SAR) Analysis: Systematic variation of substituents and analysis of the resulting changes in activity (e.g., anticancer or antimicrobial) allows for the development of SAR models. These models guide the design of next-generation ligands with improved potency and selectivity. researchgate.net
By combining these principles, researchers can rationally design novel biquinoxalinedione-based ligands with optimized properties for applications ranging from catalysis and sensing to therapeutics.
Supramolecular Chemistry of 2,2 Biquinoxaline 3,3 4h,4 H Dione Systems
Non-Covalent Interactions in Biquinoxalinediones
Non-covalent interactions are the cornerstone of supramolecular chemistry, driving the self-assembly and molecular recognition processes. cancertelsys.org In systems involving [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione, the key non-covalent forces at play include hydrogen bonding and π-π stacking interactions. These interactions determine the conformation, stability, and function of the resulting supramolecular structures. The interplay of these forces can lead to the formation of complex and ordered systems with emergent properties.
Hydrogen bonds are highly directional, specific interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). The this compound molecule possesses both hydrogen bond donors (the N-H groups in the lactam rings) and acceptors (the carbonyl C=O oxygen atoms). These sites facilitate the formation of robust and extensive hydrogen bonding networks.
In related quinoxaline-2,3(1H,4H)-dione systems, intermolecular hydrogen bonds are crucial in assembling molecules into higher-order structures. nih.gov For instance, N—H⋯O hydrogen bonds are commonly observed, linking individual molecules into chains or sheets. researchgate.net The formation of dense, three-dimensional hydrogen-bonding networks is a common feature in nitrogen-rich heterocyclic compounds, significantly influencing their crystal packing and stability. mdpi.com The strength and geometry of these bonds, with typical N-H···O distances in the range of 2.7 to 3.0 Å, are fundamental to the crystal engineering of these compounds. nih.gov The synergistic effect of multiple hydrogen bonds can lead to the formation of highly stable supramolecular assemblies, a principle widely exploited in nature and synthetic chemistry. nih.gov
| Interaction Type | Donor/Acceptor Groups in Biquinoxalinedione | Typical Role in Supramolecular Assembly |
| N-H···O | Donor: N-H | Formation of 1D chains, 2D sheets, and 3D networks. nih.govresearchgate.net |
| Acceptor: C=O | ||
| C-H···N | Donor: C-H (aromatic) | Linking molecules into one-dimensional chains. nih.gov |
| Acceptor: N (quinoxaline ring) | ||
| C-H···O | Donor: C-H (aromatic) | Further stabilization of the primary hydrogen-bonded network. |
| Acceptor: C=O |
Pi-pi (π-π) stacking refers to the attractive, non-covalent interactions between aromatic rings. encyclopedia.pub The quinoxaline (B1680401) core of the this compound molecule is an extended π-system, making it highly susceptible to such interactions. These interactions, while weaker than hydrogen bonds, are critical in the vertical assembly of planar molecules, contributing significantly to the stability of crystal structures and molecular aggregates. encyclopedia.pubosti.gov
| Stacking Geometry | Description | Relevance to Biquinoxalinediones |
| Parallel-displaced | Aromatic rings are stacked in a parallel orientation but are shifted relative to one another. | Energetically favorable and commonly observed in the crystal structures of aromatic compounds. encyclopedia.pub |
| T-shaped | The edge of one aromatic ring points towards the face of another. | An energetically stable configuration for aromatic dimers. encyclopedia.pub |
| Sandwich | Aromatic rings are stacked directly on top of each other (face-to-face). | Generally less stable due to electrostatic repulsion, representing an energetic saddle point. encyclopedia.pub |
Host-guest chemistry involves the complexation of a smaller molecule (the guest) within a larger receptor molecule (the host). The quinoxaline-dione scaffold can act as a component in host systems due to its defined structure and multiple interaction sites.
A notable example is seen in lanthanide-quinoxaline-dione complexes, which exhibit high luminescence sensitivity towards small solvent molecules. nih.gov The framework can selectively interact with guests like tertiary butanol (acting as a sensitizer) and tetrahydrofuran (B95107) (acting as a quencher), demonstrating a clear host-guest response. nih.gov This suggests that supramolecular assemblies of biquinoxalinediones could be designed as chemical sensors.
Furthermore, the general class of quinoxaline derivatives has been shown to participate in host-guest interactions with larger macrocycles. For instance, supramolecular catalysis using β-cyclodextrin as a host has been employed in the synthesis of quinoxaline 1,4-dioxides, where the quinoxaline precursor is encapsulated within the cyclodextrin (B1172386) cavity. mdpi.com Metal complexes of substituted biquinoxalines have also been studied for their non-covalent binding to biological macromolecules like DNA, which acts as the host for the smaller complex. oup.comnih.gov This interaction is driven by a combination of forces, including van der Waals interactions and hydrogen bonding. oup.com
Molecular Self-Assembly and Ordered Architectures
Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. For this compound, the combination of hydrogen bonding capabilities and π-stacking propensity makes it an ideal building block for creating ordered architectures, from two-dimensional monolayers to three-dimensional crystals.
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. mdpi.com A typical SAM-forming molecule consists of an anchoring group that binds to the substrate, a linker or spacer, and a terminal functional group that defines the surface properties. mdpi.com
While specific studies on SAMs formed from this compound are not widely reported, the molecule possesses features suitable for SAM formation. The N-H groups could potentially serve as anchors to oxide surfaces. Quinoxaline-based organic dyes have been successfully used to form p-type self-assembled monolayers on substrates for applications in tin perovskite solar cells. researchgate.net In these applications, the SAMs create an energetically aligned interface that improves device efficiency by facilitating charge extraction and reducing recombination losses. researchgate.netdyenamo.se The development of SAMs from biquinoxalinedione derivatives could offer pathways to new functional surfaces for electronics and sensing.
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable and directional nature of the hydrogen bonds and π-π stacking interactions in biquinoxalinedione systems allows for the rational design of extended crystalline networks.
Research on lanthanide complexes with quinoxaline-2,3(1H,4H)-dione provides a clear example of this principle. In these structures, the organic ligands and metal ions first assemble into 1D chiral chains. nih.gov These chains are then interconnected through a combination of hydrogen bonding and offset π-π stacking interactions, ultimately forming complex 3D supramolecular frameworks. nih.gov Similarly, the crystal structure of 2,2',3,3'-tetraphenyl-7,7'-biquinoxaline shows molecules linked into one-dimensional chains via C-H···N interactions. nih.gov The synthesis of various this compound derivatives has been explored, indicating a strong interest in their solid-state properties and potential for creating novel crystalline materials. researchgate.net By modifying the substituents on the biquinoxaline core, it is possible to fine-tune the intermolecular forces and thus control the packing and dimensionality of the resulting crystal structure.
Dynamic Covalent Chemistry Involving Biquinoxalinedione Units
Dynamic covalent chemistry (DCC) is a powerful strategy in supramolecular chemistry that utilizes reversible covalent bond formation to create complex, adaptive chemical systems. These systems are capable of responding to external stimuli, leading to changes in their composition and properties. While the application of DCC to this compound and its derivatives is a nascent field with limited specific examples in the current literature, the inherent chemical functionalities of the biquinoxalinedione core present intriguing possibilities for its integration into dynamic covalent systems.
The core structure of this compound possesses reactive sites, namely the secondary amine protons within the dione (B5365651) rings and the potential for functionalization on the aromatic backbone. These sites could potentially participate in various reversible reactions, making the biquinoxalinedione unit a candidate for the construction of novel stimuli-responsive materials, dynamic combinatorial libraries, and self-healing polymers.
One hypothetical approach to engage the biquinoxalinedione unit in DCC is through reversible imine formation. By introducing aldehyde or amine functionalities onto the biquinoxalinedione scaffold, it could be used as a building block in the synthesis of dynamic polymers or macrocycles. For instance, a biquinoxalinedione derivative bearing aldehyde groups could react reversibly with diamines to form a library of macrocycles, with the distribution of products being influenced by templating effects or solvent polarity.
Another potential avenue is the use of transamination reactions. While less common in traditional DCC, the N-H bonds in the dione rings could, under specific catalytic conditions, undergo exchange with other amines. This could lead to the development of dynamic systems where the biquinoxalinedione unit can be reversibly exchanged between different polymer chains or supramolecular assemblies.
The development of stimuli-responsive systems based on biquinoxalinedione is another promising direction. For example, the introduction of photo-responsive or redox-active groups onto the biquinoxalinedione backbone could allow for external control over the dynamic equilibrium of a system. Light or a chemical redox agent could trigger a change in the electronic properties or conformation of the biquinoxalinedione unit, thereby shifting the position of the equilibrium in a dynamic covalent system.
To illustrate the potential of biquinoxalinedione units in DCC, consider the following hypothetical dynamic system:
Hypothetical Dynamic System:
A biquinoxalinedione derivative functionalized with two aldehyde groups (BQD-CHO) is reacted with a flexible diamine linker. This mixture could exist in a dynamic equilibrium between linear oligomers and various cyclic species of different sizes.
| Component | Structure | Role |
| BQD-CHO | This compound with terminal aldehyde groups | Rigid building block |
| Diamine Linker | H₂N-(CH₂)n-NH₂ | Flexible linker |
| Catalyst | Acid or base catalyst | To facilitate reversible imine formation |
The equilibrium distribution of the products in this hypothetical system could be influenced by various factors, as detailed in the table below.
| Stimulus/Condition | Effect on Equilibrium | Potential Outcome |
| Template Molecule | A template with a specific size and shape could selectively bind to and stabilize a particular macrocycle. | Amplification of a single macrocyclic product from the dynamic library. |
| Solvent Polarity | A change in solvent polarity could alter the intramolecular and intermolecular interactions, favoring either oligomer or macrocycle formation. | Control over the degree of polymerization or cyclization. |
| Temperature | An increase in temperature could shift the equilibrium towards the entropically favored products, which are often smaller cycles or oligomers. | Temperature-responsive material properties. |
| Light Irradiation | If the biquinoxalinedione unit is further functionalized with a photo-isomerizable group (e.g., azobenzene), light could be used to alter its shape and thereby influence the equilibrium. | Photo-switchable materials. |
While the experimental realization of such systems is yet to be reported, these conceptual frameworks highlight the potential of this compound as a versatile building block for the construction of novel dynamic covalent systems. Further research into the functionalization of the biquinoxalinedione core and its participation in reversible reactions will be crucial for unlocking its full potential in the field of supramolecular and materials chemistry.
Applications in Materials Science
Organic Electronic and Photovoltaic Materials
Quinoxaline-based compounds, including derivatives of the biquinoxalinedione scaffold, are actively researched for their role in organic electronic and photovoltaic devices. Their tunable energy levels, good thermal stability, and capacity for efficient charge transport make them versatile components in complex device architectures. google.com
In the field of solar energy conversion, quinoxaline (B1680401) derivatives have demonstrated significant potential as molecular sensitizers for Dye-Sensitized Solar Cells (DSSCs). researchgate.net The core principle of these devices relies on a dye molecule absorbing light and injecting an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The quinoxaline unit is often employed as a key electron-acceptor component within donor-acceptor (D-A) or donor-π-acceptor (D-π-A) dye structures. researchgate.net
Research into quinoxalinedione (B3055175) derivatives has shown that their electronic and photovoltaic properties can be finely tuned through chemical modification. wu.ac.thwu.ac.th Density Functional Theory (DFT) calculations have been used to predict excitation energies, spectroscopy, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wu.ac.thwu.ac.th These parameters are crucial as they influence the efficiency of electron injection from the excited dye into the semiconductor's conduction band and the subsequent regeneration of the dye by the electrolyte. wu.ac.thwu.ac.th
A study on novel quinoxaline-based dyes with a dual donor and dual acceptor (DD-π-AA) motif successfully created a sensitizer (B1316253) capable of absorbing light in the near-infrared (NIR) region, extending electricity production to 800 nm. researchgate.net The strategic modification of the donor and acceptor groups, while retaining the quinoxaline π-bridge, allowed for the development of broadly absorbing dyes. researchgate.net The electrolyte used in the DSSC device was also found to significantly influence the dye's energetics. researchgate.net Extending the π-linker in D-A−π-A quinoxaline-based sensitizers is a recognized strategy to increase the molar absorption coefficient and shift the absorption to longer wavelengths, which is beneficial for light harvesting. researchgate.net
To illustrate the performance of related quinoxaline-based dyes in DSSCs, the following table summarizes key photovoltaic parameters from representative studies. It is important to note that these are for various quinoxaline derivatives, not specifically [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione, but they indicate the potential of this class of compounds.
| Dye Structure Type | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Source |
| Quinoxaline-Based DD-π-AA | Varies by structure | Varies by structure | Varies by structure | Up to ~4-5% range | researchgate.net |
| D-A-π-A Quinoxaline | Varies by π-linker | Varies by π-linker | Varies by π-linker | Varies by π-linker | researchgate.net |
| Quinoxalinedione Derivatives | Varies by substituent | Varies by substituent | Varies by substituent | Varies by substituent | wu.ac.thwu.ac.th |
Table 1: Representative Photovoltaic Performance of Quinoxaline-Based Dyes in DSSCs. Data is indicative of the performance range for the general class of quinoxaline dyes.
Quinoxaline derivatives are valued in OLED technology for their luminescence, rigidity, and high thermal stability, often leading to an increased glass transition temperature (Tg) in materials. google.com These properties make them suitable for use as host or guest materials in the emissive layer, as well as in hole transporting or electron transporting layers. google.com
Derivatives of the biquinoxaline scaffold have been synthesized and investigated as emitters in OLEDs. For instance, 2,2'-bis(triphenylamine)-3,3'-diphenyl-[6,6']biquinoxaline (TPA-2PQx), an n-type oligoquinoxaline with p-type triphenylamine (B166846) endgroups, was found to be a highly efficient and bright green emitter. acs.org This donor-acceptor structure exhibits ambipolar redox properties, meaning it can transport both holes and electrons. acs.org OLEDs fabricated with TPA-2PQx achieved a maximum brightness of up to 15,330 cd/m² and a maximum luminous efficiency of 7.9 cd/A, with an external quantum efficiency (EQE) of 3.0%. acs.org
The introduction of different functional groups allows for the tuning of emission color. Fluorene-bridged quinoxaline derivatives have been developed as efficient blue emitters. nih.gov Multilayered OLEDs using these materials as the emitting layer produced blue light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.19, 0.27) and an EQE of 1.30% at 20 mA/cm². nih.gov Furthermore, quinoxaline-based compounds have been successfully employed as acceptors in thermally activated delayed fluorescence (TADF) materials, which are a highly promising class of emitters for next-generation OLEDs. rsc.org
| Emitter / Device Type | Max. Brightness (cd/m²) | Max. Luminous Efficiency (cd/A) | Max. EQE (%) | Emission Color | Source |
| TPA-2PQx (Oligoquinoxaline) | 15,330 | 7.9 | 3.0 | Green | acs.org |
| Fluorene-bridged Quinoxaline | - | - | 1.30 | Blue | nih.gov |
| Quinoxaline-based TADF | 36,480 | - | 15.3 | Varies | rsc.org |
| Solution-processed WOLED | 20,670 | 30.25 | 14.3 | White | rsc.org |
Table 2: Performance Metrics of OLEDs Employing Quinoxaline Derivatives. This table showcases the potential of the quinoxaline framework in achieving high-performance light-emitting devices.
The semiconductor properties of quinoxaline-containing materials also lend themselves to applications in Organic Field-Effect Transistors (OFETs), which are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used.
A copolymer incorporating a diphenylquinoxaline moiety, poly(quinacridone-diphenylquinoxaline) (PQCTQx), has been synthesized and used as the semiconducting material in OFETs. mdpi.com Films of this polymer exhibited p-type (hole-transporting) behavior. The pristine film showed a field-effect mobility of 6.1 × 10⁻³ cm²/(V·s), which improved to 1.2 × 10⁻² cm²/(V·s) after thermal annealing at 150 °C. mdpi.com This improvement was attributed to better molecular packing within the film, as confirmed by X-ray diffraction analysis. mdpi.com
Phenoxazine-based donor-acceptor molecules that include a quinoline (B57606) acceptor (a related nitrogen heterocycle) have also demonstrated potential as charge-transport materials, achieving field-effect hole mobilities up to 7 × 10⁻⁴ cm²/Vs. researchgate.net This research underscores the utility of designing donor-acceptor systems based on nitrogen-containing heterocycles like quinoxaline for OFET applications. researchgate.net
| Polymer/Molecule | Mobility Type | Field-Effect Mobility (cm²/(V·s)) | Annealing Temp. (°C) | Source |
| poly(quinacridone-diphenylquinoxaline) | p-type (hole) | 6.1 x 10⁻³ | As-spun | mdpi.com |
| poly(quinacridone-diphenylquinoxaline) | p-type (hole) | 1.2 x 10⁻² | 150 | mdpi.com |
| Phenoxazine-quinoline D-A molecule | p-type (hole) | up to 7 x 10⁻⁴ | - | researchgate.net |
Table 3: Field-Effect Mobility of OFETs Based on Quinoxaline-Containing Materials.
Functional Polymers and Frameworks Incorporating Biquinoxalinedione
The rigid and planar structure of the biquinoxaline core makes it an excellent building block for the construction of functional polymers and highly ordered crystalline frameworks, such as Metal-Organic Frameworks (MOFs) and Hydrogen-bonding Organic Frameworks (HOFs). cjsc.ac.cn
Donor-acceptor type conjugated copolymers are of great interest for applications like electrochromism. mdpi.com Copolymers based on a complex quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine acceptor unit have been synthesized and shown to possess good solubility, distinct redox peaks, wide absorption spectra, and significant electrochromic switching properties, changing color in response to an applied voltage. mdpi.com
More directly related to the biquinoxaline structure, a ligand featuring a bisquinoxaline functional group, 4,4′,4″,4‴-([6,6′-biquinoxaline]-2,2′,3,3′-tetrayl)tetrabenzoic acid (H₄L), has been used to construct smart crystalline frameworks. cjsc.ac.cn By reacting this ligand, which contains the core biquinoxaline structure, with and without metal ions, researchers have successfully created a HOF (HUST-25) and two MOFs (HUST-26 with Zn²⁺, and HUST-27 with Cd²⁺). cjsc.ac.cn These materials possess well-defined structures and ordered molecular arrays, providing a platform for developing new smart materials. cjsc.ac.cn The introduction of the biquinoxaline group with its large π-conjugated system is an effective strategy for creating highly sensitive functional crystalline materials. cjsc.ac.cn
Sensing and Detection Technologies
The inherent optical properties of the biquinoxaline unit make it a powerful component in the design of fluorescent sensors. cjsc.ac.cn The strategy of incorporating optically active groups into crystalline frameworks like MOFs and HOFs has proven effective for the detection of various pollutants. cjsc.ac.cn
The frameworks (HUST-25, -26, and -27) built using the biquinoxaline-containing ligand H₄L exhibit strong luminescence and act as multi-stimulus sensing materials. cjsc.ac.cn These frameworks can detect the presence of specific analytes through changes in their fluorescence intensity (quenching).
HUST-25 (HOF): Demonstrated fluorescence recognition of Fe³⁺ ions, permanganate (B83412) (MnO₄⁻), dichromate (Cr₂O₇²⁻), p-nitrotoluene (4-NP), 2,4,6-trinitrotoluene (B92697) (TNP), and the antibiotic metronidazole (B1676534) (MDZ). cjsc.ac.cn
HUST-26 (Zn-MOF): Showed a similar detection range to the HOF but with significantly improved sensitivity for metal cations. cjsc.ac.cn
HUST-27 (Cd-MOF): Despite having a densely packed, interpenetrating structure, it retained large pores. This high density of quinoxaline units effectively expanded both the sensitivity and the range of fluorescence sensing, showing superior detection for nitro explosives like nitrobenzene (B124822) (NB), antibiotics, and small organic molecules with ketone groups. cjsc.ac.cn
| Framework | Type | Detected Analytes | Key Feature | Source |
| HUST-25 | HOF | Fe³⁺, MnO₄⁻, Cr₂O₇²⁻, 4-NP, TNP, MDZ | Broad analyte recognition | cjsc.ac.cn |
| HUST-26 | Zn-MOF | Similar to HOF | Enhanced sensitivity for metal cations | cjsc.ac.cn |
| HUST-27 | Cd-MOF | Nitro explosives, antibiotics, ketones | Expanded sensitivity and detection range | cjsc.ac.cn |
Table 4: Sensing Capabilities of Biquinoxaline-Based Crystalline Frameworks.
Advanced Optoelectronic Applications
Beyond the applications in DSSCs, OLEDs, and OFETs, the versatile electronic properties of biquinoxaline derivatives make them suitable for other advanced optoelectronic applications. Quinoxaline-based compounds are promising materials for electrochromic devices, which change their optical properties in response to an electrical stimulus. researchgate.net
Conjugated copolymers incorporating a quinoxaline-based acceptor unit have been shown to exhibit both cathodic and anodic coloration with high coloration efficiency (up to 513 cm²·C⁻¹). mdpi.com The ability to precisely tune the HOMO/LUMO energy levels and the optical band gap through molecular design is crucial for these applications. mdpi.com The development of molecular-scale wires from such building blocks for use in molecular opto-electronic devices is an area of increasing interest, with the goal of exploiting ultrafast energy transfer within these systems. epdf.pub
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions of o-phenylenediamine derivatives with diketones or via oxidative coupling of quinoxaline precursors. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (typically 80–120°C), and catalyst choice (e.g., acetic acid or metal catalysts). For example, quinoxaline derivatives are often synthesized using benzil and o-phenylenediamine in refluxing ethanol, yielding ~60–80% under optimized conditions . Retrosynthetic analysis suggests alternative pathways involving functional group interconversion, such as amidation or cyclization of pre-functionalized intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming aromatic proton environments and carbonyl group positions. For instance, quinoxaline derivatives exhibit distinct singlet peaks for equivalent protons in symmetrical structures .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between aromatic rings. Studies on analogous 2,2'-bipyridine ligands reveal planar geometries with π-π stacking interactions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for detecting impurities in asymmetric derivatives .
Advanced Research Questions
Q. How can computational modeling aid in predicting the electronic properties of this compound in materials science applications?
- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer efficiency. For example, ruthenium complexes with 2,2'-biquinoline ligands show tunable absorption spectra when functionalized with electron-withdrawing groups, as modeled via DFT . Molecular dynamics simulations further evaluate stability in solvent environments, aiding in designing metal-organic frameworks (MOFs) or photovoltaic materials.
Q. What strategies resolve contradictions in structural data from different analytical techniques (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR (solution-state) with X-ray (solid-state) data to identify solvent-induced conformational changes. For example, 2,2'-diaryl derivatives exhibit axial chirality in solution but planar symmetry in crystals due to packing forces .
- Dynamic NMR Studies : Detect rotational barriers in asymmetric derivatives by variable-temperature NMR, resolving discrepancies between static and dynamic structural models .
- Electron Paramagnetic Resonance (EPR) : Useful for paramagnetic intermediates or metal-coordinated derivatives, complementing diamagnetic characterization methods .
Q. What are the challenges in functionalizing this compound for supramolecular chemistry applications?
- Methodological Answer :
- Steric Hindrance : Bulky substituents at the 3,3' positions hinder π-π interactions. Site-selective functionalization (e.g., at the 4,4' carbonyl groups) via nucleophilic acyl substitution preserves stacking ability .
- Solubility Optimization : Polar groups (e.g., sulfonate or carboxylate) enhance aqueous solubility but may disrupt hydrophobic self-assembly. Balancing hydrophilicity with aromaticity is critical for host-guest systems .
- Coordination Chemistry : Chelation with transition metals (e.g., Ru, Ir) requires precise control of ligand-to-metal ratios to avoid polynuclear by-products, as seen in MOF synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
